1-(2,4-Difluorophenyl)-2-methylpropan-1-one
Overview
Description
1-(2,4-Difluorophenyl)-2-methylpropan-1-one is an organic compound that belongs to the class of aromatic ketones It features a difluorophenyl group attached to a methylpropanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorophenyl)-2-methylpropan-1-one typically involves the reaction of 2,4-difluorobenzaldehyde with a suitable methylating agent. One common method is the Friedel-Crafts acylation reaction, where 2,4-difluorobenzaldehyde reacts with acetone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Difluorophenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
Oxidation: 2,4-Difluorobenzoic acid.
Reduction: 1-(2,4-Difluorophenyl)-2-methylpropan-1-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2,4-Difluorophenyl)-2-methylpropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-2-methylpropan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluorophenyl group can enhance the compound’s binding affinity to certain molecular targets, making it a valuable tool in drug design and development.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Difluorophenyl)-2-methylpropan-2-ol: A reduced form of the compound with an alcohol group instead of a ketone.
2,4-Difluorobenzaldehyde: A precursor in the synthesis of 1-(2,4-Difluorophenyl)-2-methylpropan-1-one.
2,4-Difluorobenzoic acid: An oxidized derivative of the compound.
Uniqueness
This compound is unique due to its specific combination of a difluorophenyl group and a methylpropanone backbone. This structure imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced binding affinity in biological systems, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-2-methylpropan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O/c1-6(2)10(13)8-4-3-7(11)5-9(8)12/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGINJKLBTZGQJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=C(C=C(C=C1)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151856-34-7 | |
Record name | 1-(2.4-difluorophenyl)-2-methylpropan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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